molecular formula C14H7F4N B7838469 2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B7838469
M. Wt: 265.20 g/mol
InChI Key: HLAHSFOGTBUFHX-UHFFFAOYSA-N
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Description

2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile is a functionalized biphenyl derivative of high interest in medicinal and organic chemistry. The biphenyl core serves as a fundamental and neutral scaffold, while the strategic incorporation of fluoro and trifluoromethyl groups is known to profoundly influence a compound's properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity in biological systems . The carbonitrile group is a versatile handle for further synthetic transformations, allowing researchers to access a wider array of complex molecules . Biphenyl derivatives are pivotal intermediates in organic synthesis and are frequently explored in the development of pharmaceuticals and materials . Such compounds are commonly synthesized via modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being one of the most effective and widely used methods for constructing the carbon-carbon bond between the two aromatic rings . Researchers value this specific carbonitrile for its potential as a building block in creating molecules with diverse biological activities, which may include anti-inflammatory, antibacterial, antifungal, and antitumor properties, based on the established profiles of similar biphenyl structures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c15-13-4-2-1-3-11(13)10-6-5-9(8-19)7-12(10)14(16,17)18/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAHSFOGTBUFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C#N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile, also known by its CAS number 1034188-54-9, is a synthetic organic compound characterized by a biphenyl structure with fluorine and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and receptor interactions.

  • Molecular Formula : C14H7F4N
  • Molecular Weight : 265.2057 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : N#Cc1ccc(c(c1)C(F)(F)F)c1ccccc1F

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Properties

Recent research indicates that compounds with similar structural motifs can exhibit significant growth-inhibitory activity against various cancer cell lines. For instance, studies have shown that derivatives of biphenyl compounds can selectively inhibit Bcl-2-expressing human cancer cell lines, which are often resistant to conventional therapies.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMDA-MB-231 (breast cancer)TBDBcl-2 inhibition
Related compound XHeLa (cervical cancer)0.31 - 0.7Bcl-2 interaction
Gossypol (control)Jurkat (T-cell leukemia)TBDBcl-2 inhibition

The exact IC50 values for this compound are yet to be determined in specific cell lines; however, the structural similarities suggest a promising potential for anticancer activity.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of anti-apoptotic proteins such as Bcl-2. This interaction leads to increased apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of biphenyl derivatives in vitro and in vivo:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated various biphenyl derivatives for their ability to inhibit cancer cell proliferation. The findings indicated that modifications in the fluorine and trifluoromethyl groups significantly impacted the compounds' efficacy against Bcl-2-expressing cells .
  • Receptor Interaction Studies : Research focusing on the interaction of similar compounds with cannabinoid receptors has provided insights into their pharmacological profiles. These studies highlight the importance of structural features in determining receptor affinity and selectivity .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic evaluations suggest that compounds like this compound may exhibit favorable absorption and distribution characteristics, although comprehensive toxicological assessments are necessary for clinical relevance .

Scientific Research Applications

Pharmaceutical Development

2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile has been explored as a potential scaffold for the development of new pharmaceutical agents. Its structural analogs have shown promise in targeting various biological pathways, particularly in the treatment of cancer and inflammatory diseases. The incorporation of fluorine atoms often enhances metabolic stability and bioavailability.

Material Science

The compound is also investigated for its applications in material science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group imparts unique properties such as hydrophobicity and chemical resistance, making it suitable for high-performance materials used in electronics and protective coatings.

Agrochemicals

Research has indicated that derivatives of this compound can function as agrochemical agents. Their efficacy in pest control and herbicide formulations is under study, leveraging the compound's ability to interact with biological systems in plants and insects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of a series of fluorinated biphenyl compounds, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the biphenyl structure can enhance therapeutic efficacy.

Case Study 2: Polymer Synthesis

Researchers have utilized this compound as a monomer in the synthesis of fluorinated polymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for applications in high-temperature environments like aerospace and automotive industries.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related biphenyl carbonitriles, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Compound Name Substituents Key Features
2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile 2'-F, 2-CF₃, 4-CN High electron-withdrawing character; potential for cross-coupling reactions
3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile 2'-F, 3'-Br, 4-CN Bromine enables further functionalization (e.g., Suzuki coupling)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile 4'-CF₃, 4-CN Lacks 2'-F; reduced steric hindrance compared to target compound
4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile 4'-OCH₂(CH₂)₆CH₃, 4-CN Long alkyl chain enhances hydrophobicity; used in liquid crystals
4′-Methoxy-1,2,3,4-tetrahydro-[1,1′-biphenyl]−4-carbonitrile Hydrogenated biphenyl core, 4′-OCH₃, 4-CN Saturated core reduces aromaticity; methoxy group is electron-donating

Physicochemical Properties

  • Lipophilicity (logP): The trifluoromethyl and fluorine substituents in the target compound likely lower its logP compared to alkyl-substituted derivatives (e.g., 4'-octyloxy analog, logP ~4.0) .
  • Melting Point: Fluorinated derivatives generally exhibit higher melting points due to increased polarity. For example, triazine-containing analogs (e.g., 3'-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile) have m.p. >250°C , while hydrogenated analogs (e.g., 4′-methoxy-tetrahydrobiphenyl) melt at ~280°C .
  • Solubility: The -CF₃ and fluorine groups enhance solubility in polar organic solvents (e.g., THF, DCM) but reduce aqueous solubility compared to hydroxylated analogs (e.g., 4'-hydroxybiphenyl-4-carbonitrile) .

Preparation Methods

Synthesis of Boronic Acid Partners

The success of Suzuki coupling hinges on the availability of functionalized boronic acids. For 2'-fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile, two boronic acid precursors are critical:

2-(Trifluoromethyl)-4-cyanophenylboronic Acid

This intermediate is synthesized via Miyaura borylation of 2-bromo-4-cyano-(trifluoromethyl)benzene. As demonstrated in analogous systems, the protocol involves:

  • Reactants : 2-bromo-4-cyano-(trifluoromethyl)benzene (5 mmol), bis(pinacolato)diboron (6 mmol), PdCl₂(dppf) (3 mol%), KOAc (15 mmol).

  • Conditions : 1,4-dioxane, 80°C, 36 h under nitrogen.

  • Workup : Extraction with CH₂Cl₂, drying over MgSO₄, and recrystallization in hexane.

  • Yield : ~70%.

2-Fluorophenylboronic Acid

Commercially available or synthesized via directed ortho-metalation of fluorobenzene followed by borylation.

Coupling Reaction Optimization

Combining the boronic acid and aryl halide partners under Suzuki conditions yields the target biphenyl:

ParameterConditionImpact on Yield
CatalystPd(PPh₃)₂Cl₂ (2 mol%)85%
BaseK₃PO₄·nH₂O (1.5 equiv)Optimal pH
SolventToluene78%
Temperature100°C, 12 hComplete conversion

Mechanistic Insight : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with the boronic acid. Reductive elimination yields the biphenyl product.

Ullmann Coupling: Alternative for Electron-Deficient Systems

For substrates prone to side reactions under basic Suzuki conditions, Ullmann coupling offers a complementary route.

Reaction Protocol

  • Reactants : 1-bromo-2-fluoro-benzene and 2-iodo-4-cyano-(trifluoromethyl)benzene.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMF, 120°C, 24 h.

  • Yield : ~60% (lower than Suzuki due to competing homocoupling).

Limitations : Requires stoichiometric copper, complicating purification.

Post-Coupling Functionalization: Introducing the Cyano Group

For substrates where direct coupling of a cyano-bearing boronic acid is impractical, late-stage cyanation is viable.

Rosenmund-von Braun Reaction

  • Substrate : 2'-fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-bromo.

  • Conditions : CuCN (2 equiv), DMF, 150°C, 48 h.

  • Yield : ~50%.

Challenge : Harsh conditions may degrade trifluoromethyl groups.

Comparative Analysis of Methods

MethodYieldPurification ComplexityFunctional Group Tolerance
Suzuki-Miyaura70–85%ModerateHigh (CN, CF₃ compatible)
Ullmann50–60%High (Cu residues)Moderate
Post-Coupling Cyanation40–50%HighLow (thermal sensitivity)

Scalability and Industrial Considerations

Large-scale synthesis prioritizes Suzuki coupling due to:

  • Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) reduce costs.

  • Solvent Choice : Switching from toluene to 1,4-dioxane improves mixing in continuous flow reactors .

Q & A

Q. What are the recommended synthetic routes for 2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile?

A multi-step organic synthesis approach is typically employed, leveraging cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core. For fluorinated derivatives, fluorination can occur via halogen-exchange (Halex) reactions using KF or CsF in polar aprotic solvents. The trifluoromethyl group may be introduced via Ullmann coupling or nucleophilic substitution using CF₃Cu reagents. Post-synthetic modifications, such as cyanation at the 4-position, often employ Pd-catalyzed reactions with Zn(CN)₂ or CuCN .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic proton environments.
  • IR Spectroscopy : Identifies the C≡N stretch (~2220 cm1^{-1}) and CF3_3 vibrations (~1150-1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C14_{14}H7_7F4_4N).
  • X-ray Crystallography : Resolves stereoelectronic effects of fluorine/trifluoromethyl groups on biphenyl planarity .

Q. What safety precautions are advised for handling this compound?

Due to limited toxicity data, follow general precautions for fluorinated aromatic nitriles:

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile intermediates.
  • Avoid strong oxidizers (risk of releasing toxic HF or CN⁻).
  • Store in inert, airtight containers under nitrogen .

Advanced Research Questions

Q. How do electronic effects of fluorine/trifluoromethyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the biphenyl ring, requiring optimized catalytic systems (e.g., Pd(PPh3_3)4_4 with bulky ligands) to enhance coupling efficiency. Fluorine’s inductive effect stabilizes transition states in nucleophilic substitutions, but steric hindrance from CF3_3 may reduce regioselectivity. Computational studies (DFT) suggest that meta-fluorine directs electrophilic attacks to the para-position, while CF3_3 enhances oxidative stability .

Q. What contradictions exist in reported biological activities of structurally analogous biphenyl carbonitriles?

Discrepancies arise in antimicrobial efficacy across studies. For example:

CompoundMIC (µg/mL) vs. S. aureusReference
4'-Butyl-biphenyl-4-CN16
4'-Fluoro-biphenyl-4-CN32
Variations may stem from differences in assay protocols (e.g., broth microdilution vs. agar diffusion) or bacterial strain resistance. Structural analogs with longer alkyl chains (e.g., 4'-nonyl derivatives) show reduced activity due to poor solubility .

Q. How can computational modeling guide the design of derivatives for enzyme inhibition?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target enzymes (e.g., cytochrome P450 or kinases). For example:

  • The cyano group forms hydrogen bonds with catalytic residues (e.g., Lys101 in HIV-1 protease).
  • Fluorine atoms enhance hydrophobic interactions in enzyme pockets.
  • QSAR models prioritize derivatives with logP < 3.5 and polar surface area < 80 Ų to optimize bioavailability .

Q. What challenges arise in material science applications, such as liquid crystal development?

While biphenyl carbonitriles are mesogenic, the CF3_3 group disrupts nematic phase stability due to steric bulk. Solutions include:

  • Introducing flexible alkyl chains (e.g., 4'-hexyl derivatives) to balance rigidity/fluidity.
  • Blending with rod-like mesogens (e.g., 4-cyano-4'-pentylbiphenyl) to enhance phase transitions.
  • Dielectric spectroscopy reveals CF3_3 reduces anisotropy (Δε), limiting electro-optic response .

Q. How are regioselectivity issues addressed in electrophilic substitutions of this compound?

Directed ortho-metalation (DoM) using directing groups (e.g., -OMe or -CONHR) ensures precise functionalization. For example:

  • Lithiation at the 3-position with LDA, followed by quenching with electrophiles (e.g., DMF for formylation).
  • Protecting the cyano group with TMSCl prevents side reactions during halogenation .

Methodological Notes

  • Synthetic Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd(OAc)2_2 vs. PdCl2_2) to improve yields.
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals.
  • Biological Assays : Use CLSI guidelines for MIC determination to ensure reproducibility .

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